2-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone
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Overview
Description
2-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzylsulfonyl group attached to an ethanone backbone, with a phenylpiperazine moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Benzylsulfonyl Intermediate: This step involves the sulfonation of benzyl chloride using sodium sulfite under controlled conditions to yield benzylsulfonyl chloride.
Coupling with Ethanone: The benzylsulfonyl chloride is then reacted with ethanone in the presence of a base such as triethylamine to form the desired intermediate.
Introduction of the Phenylpiperazine Moiety: The final step involves the nucleophilic substitution reaction between the intermediate and 4-phenylpiperazine under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
2-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors and enzymes. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, which may contribute to its potential therapeutic effects. The benzylsulfonyl group can enhance the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylsulfonyl)-1-(4-methylpiperazin-1-yl)ethanone: Similar structure but with a methyl group instead of a phenyl group on the piperazine ring.
2-(Benzylsulfonyl)-1-(4-ethylpiperazin-1-yl)ethanone: Similar structure but with an ethyl group instead of a phenyl group on the piperazine ring.
Uniqueness
2-(Benzylsulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone is unique due to the presence of the phenyl group on the piperazine ring, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to its analogs.
Properties
IUPAC Name |
2-benzylsulfonyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-19(16-25(23,24)15-17-7-3-1-4-8-17)21-13-11-20(12-14-21)18-9-5-2-6-10-18/h1-10H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIFFJCDASNWLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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